molecular formula C6H9NO3 B2987440 (3R)-6-Oxopiperidine-3-carboxylic acid CAS No. 1426408-55-0

(3R)-6-Oxopiperidine-3-carboxylic acid

Cat. No.: B2987440
CAS No.: 1426408-55-0
M. Wt: 143.142
InChI Key: LWZUSLUUMWDITR-SCSAIBSYSA-N
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Description

(3R)-6-Oxopiperidine-3-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. This compound features a six-membered ring containing one nitrogen atom and a carboxylic acid group at the 3-position, along with a ketone group at the 6-position. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6-Oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 3-cyano-6-oxohexanoic acid, which undergoes cyclization to form the piperidine ring. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under elevated pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(3R)-6-Oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as esters, amides, alcohols, and further oxidized carboxylic acids .

Scientific Research Applications

(3R)-6-Oxopiperidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-6-Oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering the enzyme’s activity and influencing metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    (3R)-6-Oxopiperidine-2-carboxylic acid: Similar structure but with the ketone group at the 2-position.

    (3S)-6-Oxopiperidine-3-carboxylic acid: Stereoisomer with the opposite configuration at the 3-position.

    Piperidine-3-carboxylic acid: Lacks the ketone group at the 6-position.

Uniqueness

(3R)-6-Oxopiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in the synthesis of stereospecific drugs and in studies of chiral recognition in biological systems .

Properties

IUPAC Name

(3R)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZUSLUUMWDITR-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426408-55-0
Record name (3R)-6-oxopiperidine-3-carboxylic acid
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